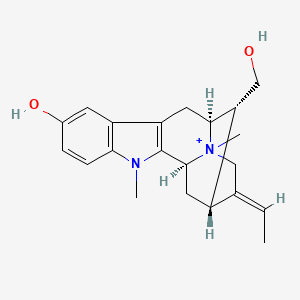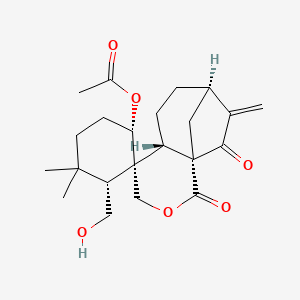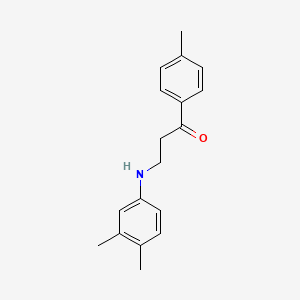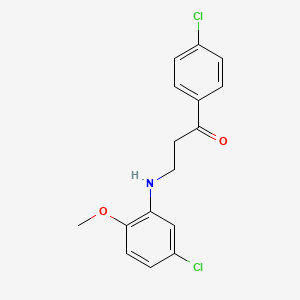![molecular formula C20H15ClF6N4 B3037266 7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 477851-76-6](/img/structure/B3037266.png)
7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine
説明
Molecular Structure Analysis
The molecular structure of this compound is based on a 1,8-naphthyridine scaffold . This scaffold is a nitrogen-containing heterocycle, which is a ring-like structure that contains atoms of at least two different elements. In this case, the elements are carbon and nitrogen .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, compounds with similar structures have been studied for their reactivity. For instance, 1,8-naphthyridine derivatives have been shown to have excellent antimicrobial properties .科学的研究の応用
Overview of Naphthyridine Derivatives
Naphthyridine derivatives, including compounds similar to 7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine, have garnered attention in scientific research due to their broad spectrum of biological activities. These compounds are recognized for their potential in therapeutic and medicinal research, exhibiting properties such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Additionally, naphthyridine derivatives have shown promise in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. The versatility of these compounds stems from their structural diversity, allowing for various biological interactions and potential applications in drug development and other scientific investigations (Madaan et al., 2015; Gurjar & Pal, 2018).
Naphthyridines in Biological Studies
Research on naphthyridines, including structures like this compound, has expanded into various biological studies due to their significant pharmacological potential. These compounds have been explored for their inhibitory activities against a range of targets, including enzymes, receptors, and cellular pathways, contributing to their diverse therapeutic applications. Naphthyridine derivatives have been utilized in studies focusing on cancer, microbial infections, and neurological conditions, providing insights into their mechanisms of action and therapeutic efficacy. The findings from these studies contribute to a deeper understanding of the molecular interactions and biological effects of naphthyridines, paving the way for novel therapeutic strategies (Madaan et al., 2015; Gurjar & Pal, 2018).
Quinoxaline and Naphthyridine Synthesis
Quinoxalines and naphthyridines, including this compound, are synthesized through various chemical reactions involving condensation of ortho-diamines with diketones or similar precursors. This synthesis process is crucial for the creation of a wide array of derivatives, each possessing unique biological properties and potential applications in scientific research and drug development. The versatility in synthesis allows for the exploration of new compounds with enhanced efficacy and specificity for various biological targets (Pareek & Kishor, 2015).
将来の方向性
特性
IUPAC Name |
7-[4-(4-chlorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF6N4/c21-12-1-3-13(4-2-12)30-7-9-31(10-8-30)17-6-5-14-15(19(22,23)24)11-16(20(25,26)27)28-18(14)29-17/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHXSMONYOQRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Chlorophenyl)sulfanyl]aniline](/img/structure/B3037187.png)

![2,3-Dihydro-1H-benzo[d]imidazole](/img/structure/B3037191.png)


![6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3037194.png)




![1-[1,1'-Biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone](/img/structure/B3037200.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3037202.png)

